molecular formula C21H17Cl2NO6 B3996708 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate

Cat. No.: B3996708
M. Wt: 450.3 g/mol
InChI Key: SGWGFAQHIZYTEM-UHFFFAOYSA-N
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Description

The compound 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate is a coumarin derivative featuring a 2H-chromen-2-one backbone substituted with chlorine atoms at positions 3 and 6, a methyl group at position 4, and a 7-ester linkage to a 3-aminopropanoate moiety protected by a benzyloxycarbonyl (Cbz) group.

Properties

IUPAC Name

(3,6-dichloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO6/c1-12-14-9-15(22)17(10-16(14)30-20(26)19(12)23)29-18(25)7-8-24-21(27)28-11-13-5-3-2-4-6-13/h2-6,9-10H,7-8,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWGFAQHIZYTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCNC(=O)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate typically involves multiple stepsThe final step involves the coupling of the chromen-2-one derivative with 3-{[(benzyloxy)carbonyl]amino}propanoic acid under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-2-one derivatives .

Scientific Research Applications

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(Benzyloxy)carbonyl]amino}hexanoate

  • Structural Difference: The hexanoate chain replaces the propanoate group, extending the alkyl linker from three carbons to six.
  • Implications: Lipophilicity: The longer chain increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Ethyl 3-[6-Chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate

  • Structural Difference: The 7-position substituent is a 3-(trifluoromethyl)benzyloxy group instead of the Cbz-aminopropanoate.
  • Implications: Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which may alter the coumarin ring’s electronic density, affecting reactivity or fluorescence properties . Solubility: The ethyl ester and non-polar trifluoromethyl group may reduce solubility in polar solvents.

4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-2-aminium methanolate

  • Structural Difference: A tetrahydrochromenone core replaces the coumarin backbone, with additional substitutions (4-chlorophenyl, 4-methoxyphenyl, cyano, and ammonium groups).
  • Hydrogen Bonding: The cyano and ammonium groups enable diverse hydrogen-bonding interactions, which may enhance target affinity compared to the Cbz-protected amine in the target compound. Synthetic Route: The tetrahydrochromenone synthesis likely involves cyclization and reduction steps, differing from the esterification strategies used for coumarin derivatives.

Comparative Data Table

Compound Core Structure 7-Position Substituent Key Functional Groups Inferred Properties
Target Compound Coumarin (unsaturated) 3-{[(Benzyloxy)carbonyl]amino}propanoate Cbz-protected amine, Cl, CH₃ Moderate lipophilicity, prodrug potential
3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate Coumarin (unsaturated) 6-{[(Benzyloxy)carbonyl]amino}hexanoate Longer alkyl chain, Cbz-protected amine Higher lipophilicity, reduced metabolic stability
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate Coumarin (unsaturated) 3-(Trifluoromethyl)benzyloxy CF₃, ethyl ester Enhanced metabolic resistance, lower solubility
4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-2-aminium methanolate Tetrahydrochromenone 4-Methoxyphenyl, NH₃⁺ (methanolate) Cyano, NH₃⁺, OCH₃, Cl Flexible core, diverse H-bonding capability

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves esterification of the coumarin core with a pre-functionalized Cbz-aminopropanoate, whereas analogs like the hexanoate derivative require extended alkylation steps .
  • Biological Interactions : The Cbz group in the target compound may act as a prodrug motif, whereas the trifluoromethyl-substituted analog could exhibit greater stability in biological systems .
  • Crystallography: SHELX-based refinements (e.g., for tetrahydrochromenones ) suggest that saturated cores may adopt distinct crystal packing compared to planar coumarins, impacting solubility and formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate
Reactant of Route 2
Reactant of Route 2
3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate

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